molecular formula C23H30N2O2 B610970 SR-18292

SR-18292

Cat. No.: B610970
M. Wt: 366.5 g/mol
InChI Key: BNRANURXPKRRKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Preparation Methods

The synthesis of SR-18292 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and typically not disclosed in public databases. it is known that the compound is available in various purities and quantities for research purposes .

Chemical Reactions Analysis

Biological Activity

SR-18292 is a small molecule that has garnered attention for its potential therapeutic applications, particularly in the management of Type 2 diabetes (T2D). This compound functions primarily through the inhibition of peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α), which plays a crucial role in gluconeogenesis and glucose metabolism. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound selectively inhibits the gluconeogenic activity of PGC-1α, leading to reduced glucose production in hepatocytes. The compound achieves this by modulating the interaction between PGC-1α and its coactivators, thereby suppressing the transcriptional activation of gluconeogenic genes such as Pck1 and G6pc.

Key Findings:

  • Inhibition of Gluconeogenesis : this compound significantly reduces glucagon-induced glucose production in isolated hepatocytes, demonstrating its potential to ameliorate hyperglycemia in diabetic models .
  • Insulin Sensitivity : The compound has been shown to improve insulin sensitivity and reduce fasting blood glucose levels in diabetic mouse models .

Research Studies

Several studies have investigated the biological activity of this compound, highlighting its efficacy and safety profile.

Study Overview

StudyObjectiveFindings
Cell Metabolism (2017)To assess the impact of this compound on glucose metabolismThis compound reduced blood glucose levels and improved insulin sensitivity in T2D mice .
PMC Article (2021)To explore structure-activity relationshipsIdentified analogs that maintain glucose-lowering effects without adrenergic activity .
Drug Discoveries & Therapeutics (2024)To evaluate therapeutic potentialConfirmed that this compound effectively lowers glucose release from hepatocytes and improves metabolic control in diabetic models .

Case Studies

Case Study 1: Diabetic Mouse Model
In a controlled experiment involving ob/ob mice, administration of this compound resulted in a significant reduction in fasting blood glucose levels. The study highlighted that decreased expression of PGC-1α was associated with the metabolic effects observed, indicating a direct correlation between this compound treatment and improved glycemic control .

Case Study 2: Insulin Tolerance Testing
A glucose tolerance test conducted on diet-induced obese (DIO) mice treated with this compound showed enhanced glucose tolerance compared to control groups. This suggests that this compound not only inhibits gluconeogenesis but also improves overall metabolic health by enhancing the body's response to insulin .

Safety and Toxicity

Research indicates that this compound does not induce hepatocyte toxicity. Cell viability assays demonstrated no significant adverse effects on liver cells at therapeutic concentrations, suggesting a favorable safety profile for potential clinical applications .

Properties

IUPAC Name

1-[tert-butyl-[(4-methylphenyl)methyl]amino]-3-(1H-indol-4-yloxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2/c1-17-8-10-18(11-9-17)14-25(23(2,3)4)15-19(26)16-27-22-7-5-6-21-20(22)12-13-24-21/h5-13,19,24,26H,14-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRANURXPKRRKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(CC(COC2=CC=CC3=C2C=CN3)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.